2-Chloro-5-(trifluoromethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine ring system is a fundamental motif in the chemistry of life and synthetic chemistry. nih.govekb.eg As a core component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA. nih.govgsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of therapeutic agents. mdpi.com
The pyrimidine core is present in a vast array of natural products, including vitamins like thiamine (B1217682) (Vitamin B1) and various alkaloids. nih.govnovapublishers.com In the realm of synthetic chemistry, pyrimidine derivatives have been developed into a broad spectrum of drugs with diverse therapeutic applications. gsconlinepress.com These include anticancer agents like 5-fluorouracil, antibacterial drugs, and antiviral compounds. mdpi.comnih.govingentaconnect.com The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity and pharmacokinetic profiles. mdpi.com
Role of Trifluoromethoxy Functionality in Designed Chemical Entities
The incorporation of fluorine-containing groups is a widely used strategy in modern drug design to enhance a molecule's properties. nih.govresearchgate.net The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique combination of characteristics that can profoundly influence a compound's behavior. nih.govnih.gov
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross biological membranes. nih.govmdpi.com Despite the high electronegativity of the fluorine atoms, the oxygen atom's ability to act as a hydrogen bond acceptor is significantly diminished due to the strong electron-withdrawing nature of the adjacent CF3 group. mdpi.com This feature can reduce interactions with metabolic enzymes, thereby increasing the metabolic stability of the parent molecule. mdpi.com Furthermore, the -OCF3 group is known for its high stability under various chemical conditions. mdpi.com
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Nature |
|---|---|---|
| -H | 0.00 | Neutral |
| -F | +0.14 | Strongly Electron-Withdrawing |
| -Cl | +0.71 | Electron-Withdrawing |
| -CH3 | +0.56 | Electron-Donating |
| -OCH3 | -0.02 | Electron-Donating (Resonance), Electron-Withdrawing (Inductive) |
| -CF3 | +0.88 | Strongly Electron-Withdrawing |
| -OCF3 | +1.04 | Strongly Electron-Withdrawing |
The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudohalogen". nih.govmdpi.com This designation arises from its electronic properties, which are comparable to those of halogens like chlorine. nih.gov It possesses strong electron-withdrawing characteristics primarily through an inductive effect, similar to halogens, which can significantly alter the electronic distribution within an aromatic or heterocyclic ring. mdpi.com This pseudohalogen character makes it a valuable substituent for modulating the reactivity and biological interactions of a molecule.
Structural Context of 2-Chloro-5-(trifluoromethoxy)pyrimidine within Fluoro-Heterocycles
Fluorinated heterocycles are a critical class of compounds in the pharmaceutical and agrochemical industries. nbinno.com The introduction of fluorine or fluorine-containing groups can lead to enhanced efficacy, metabolic stability, and bioavailability. nbinno.com this compound is situated within this important class, featuring both a halogen and a trifluoromethoxy group on a biologically active pyrimidine core.
The properties and reactivity of this compound can be understood by comparing it to related structures. For instance, the well-studied compound 5-Fluorouracil demonstrates the profound impact a single fluorine atom can have on the biological activity of a pyrimidine. nih.govmdpi.com
Another relevant comparison is with its trifluoromethyl (-CF3) analog, 2-Chloro-5-(trifluoromethyl)pyrimidine. While both -CF3 and -OCF3 are strongly electron-withdrawing, the trifluoromethoxy group is more lipophilic. mdpi.com This difference can lead to distinct pharmacokinetic profiles.
Furthermore, the pyridine (B92270) analog, 2-Chloro-5-(trifluoromethoxy)pyridine, provides a useful reference. The synthetic route to this pyridine derivative involves the fluorination of a trichloromethoxy precursor using antimony trifluoride and antimony pentachloride, a method that highlights potential synthetic strategies for accessing the pyrimidine target. The presence of the trifluoromethoxy group in these heterocycles generally imparts high stability and influences the reactivity of other substituents on the ring. mdpi.com
| Compound Name | Core Heterocycle | Substituent at C2 | Substituent at C5 | Key Features |
|---|---|---|---|---|
| This compound | Pyrimidine | -Cl | -OCF3 | Combines a reactive chloro group with a highly lipophilic, metabolically stable -OCF3 group. |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | Pyrimidine | -Cl | -CF3 | Features the strongly electron-withdrawing -CF3 group, a common bioisostere for chlorine. mdpi.comwikipedia.org |
| 5-Fluorouracil | Pyrimidine | =O (at C2 & C4) | -F | A widely used anticancer drug where fluorine substitution is key to its mechanism of action. nih.gov |
| 2-Chloro-5-(trifluoromethoxy)pyridine | Pyridine | -Cl | -OCF3 | Pyridine analog; serves as a synthetic and reactivity model. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSAABPVASYNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261812-52-5 | |
| Record name | 2-chloro-5-(trifluoromethoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 2 Chloro 5 Trifluoromethoxy Pyrimidine
Direct Synthesis Approaches to 2-Chloro-5-(trifluoromethoxy)pyrimidine
Direct functionalization of the pyrimidine (B1678525) ring is a common strategy for the synthesis of its derivatives. This can involve a sequence of halogenation steps or the construction of the ring from specifically chosen fluorinated precursors.
Chlorination-Fluorination Sequences of Precursors
A plausible and frequently employed strategy for the synthesis of trifluoromethyl-substituted heterocycles involves a chlorination-fluorination sequence on a suitable precursor. google.comgoogleapis.com This approach can be conceptually adapted for the synthesis of the trifluoromethoxy analogue.
The synthesis would likely commence with a pyrimidine derivative bearing a suitable functional group at the 5-position that can be converted to a trichloromethoxy group, which is then fluorinated. A hypothetical synthetic pathway is outlined below:
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | 2-Hydroxy-5-methylpyrimidine | Cl₂, UV light or radical initiator | 2-Hydroxy-5-(trichloromethyl)pyrimidine | Introduction of three chlorine atoms to the methyl group. |
| 2 | 2-Hydroxy-5-(trichloromethyl)pyrimidine | HF or other fluorinating agent (e.g., SbF₃) | 2-Hydroxy-5-(trifluoromethyl)pyrimidine | Halogen exchange to form the trifluoromethyl group. |
| 3 | 2-Hydroxy-5-(trifluoromethyl)pyrimidine | POCl₃ or SOCl₂ | 2-Chloro-5-(trifluoromethyl)pyrimidine | Conversion of the hydroxyl group to a chloro group. |
This table outlines a conceptual pathway for a related trifluoromethyl compound, illustrating the chlorination-fluorination strategy.
This sequence benefits from the established chemistry of converting methyl groups to trifluoromethyl groups via exhaustive chlorination followed by fluoride (B91410) exchange. chemicalbook.com The final chlorination of the 2-hydroxypyrimidine (B189755) is a standard and high-yielding reaction. However, the direct conversion of a methoxy (B1213986) group to a trifluoromethoxy group via this halogenation-fluorination sequence is challenging and less common than the corresponding transformation of a methyl group.
Cyclization Reactions Utilizing Fluorinated Building Blocks
An alternative and powerful approach involves the construction of the pyrimidine ring from acyclic precursors already containing the desired trifluoromethoxy moiety. This strategy, known as cyclization, can offer better control over regioselectivity. The synthesis of substituted pyrimidines is often achieved by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. nih.govnih.gov
For the synthesis of this compound, a key starting material would be a three-carbon component bearing a trifluoromethoxy group. A possible synthetic design is depicted below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| A trifluoromethoxy-substituted 1,3-dielectrophile (e.g., a malonaldehyde or β-ketoester derivative) | Urea or Guanidine | Base or acid catalysis | 2-Hydroxy-5-(trifluoromethoxy)pyrimidine |
| 2-Hydroxy-5-(trifluoromethoxy)pyrimidine | POCl₃ | Heat | This compound |
This table illustrates a general cyclization strategy to form the pyrimidine ring.
The success of this approach hinges on the availability of the requisite trifluoromethoxy-substituted building block. The synthesis of such precursors can be complex. However, this method provides a direct entry to the 5-(trifluoromethoxy)pyrimidine core, which can then be further functionalized. For instance, the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with various amidines is a known method for producing trifluoromethyl-substituted pyrimidinones. nih.gov A similar strategy with a trifluoromethoxy-containing analogue would be a viable route.
Analogous Synthetic Routes for Trifluoromethoxy-Substituted Heterocycles
The challenges associated with the direct synthesis of this compound can be better understood and potentially overcome by examining analogous synthetic transformations for other trifluoromethoxy-substituted heterocyclic systems. These methods primarily focus on the introduction of the trifluoromethoxy group onto a pre-existing aromatic or heteroaromatic ring.
O-Trifluoromethylation of Precursor Alcohols and Phenols
The direct O-trifluoromethylation of hydroxylated precursors is a significant area of research in fluorine chemistry. rsc.orgcas.cn This approach would involve the synthesis of 2-chloro-5-hydroxypyrimidine (B58251) as a key intermediate, followed by the introduction of the trifluoromethyl group onto the oxygen atom.
Several reagents have been developed for O-trifluoromethylation, although their application to electron-deficient heterocyclic systems like pyrimidines can be challenging.
| Precursor | Reagent(s) | General Conditions | Product |
| 2-Chloro-5-hydroxypyrimidine | Electrophilic trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent) | Metal catalyst (e.g., Cu, Ag), base | This compound |
| 2-Chloro-5-hydroxypyrimidine | CF₃I / base / catalyst | Radical or nucleophilic conditions | This compound |
This table presents potential O-trifluoromethylation strategies based on analogous reactions.
Recent advancements have reported protocols for the trifluoromethoxylation of pyridines and pyrimidines under mild conditions. rsc.org These methods often involve a radical O-trifluoromethylation followed by a migration of the OCF₃ group. The development of such methods is crucial as the direct SN2 type trifluoromethylation of phenoxides is generally not feasible. rsc.org
Dehydroxylative Trifluoromethoxylation Protocols
A more recent and innovative approach is the dehydroxylative trifluoromethoxylation of alcohols. rsc.orgnih.gov This method directly converts a hydroxyl group to a trifluoromethoxy group. While this has been successfully applied to a range of aliphatic alcohols, its application to aromatic and heteroaromatic hydroxyl compounds is less developed and can be problematic. nih.gov
A typical transformation involves the in-situ generation of an alkyl fluoroformate from the alcohol, which is then subjected to nucleophilic trifluoromethoxylation. nih.gov The direct application of this methodology to 2-chloro-5-hydroxypyrimidine would represent a novel and efficient synthetic route, although the reactivity of the heterocyclic hydroxyl group under these conditions would need to be carefully evaluated.
Deoxytrifluoromethylation and Oxytrifluoromethylation Techniques
Deoxytrifluoromethylation and oxytrifluoromethylation reactions are primarily used to introduce trifluoromethyl groups (CF₃) rather than trifluoromethoxy groups (OCF₃). While these methods are powerful for the synthesis of trifluoromethylated compounds, they are not directly applicable to the synthesis of the trifluoromethoxy moiety in this compound. The development of analogous "oxy-trifluoromethoxylation" reactions remains a significant challenge in synthetic fluorine chemistry.
General Pyrimidine Functionalization Relevant to this compound
The synthesis of a specifically substituted pyrimidine like this compound often relies on the functionalization of a pre-existing pyrimidine core. Key transformations include halogenation, construction from acyclic precursors, and multi-step sequences to introduce the desired substituents at precise locations.
Halogenation is a fundamental process for functionalizing pyrimidine rings, as the resulting halopyrimidines are versatile precursors for subsequent cross-coupling reactions. chemrxiv.org The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh conditions such as high temperatures and the use of strong Brønsted or Lewis acids. chemrxiv.orgnih.gov
Several methods have been developed to achieve efficient halogenation:
Electrophilic Halogenating Agents: Traditional methods often employ N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine onto the pyrimidine ring, though these may require elevated temperatures. rsc.org
Hypervalent Iodine Reagents: A milder and more environmentally friendly approach involves the use of hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), in combination with potassium halide salts. rsc.org This method can proceed at room temperature in aqueous media, offering high yields for the halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system. rsc.org
Oxidative Halogenation: A one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using a three-component reaction promoted by K₂S₂O₈ with sodium halides, demonstrating a cascade cyclization/oxidative halogenation process. nih.gov
The choice of halogenating agent and reaction conditions is crucial for controlling regioselectivity, which can be influenced by the electronic properties of existing substituents on the ring.
Table 1: Selected Halogenation Methods for Pyrimidine and Related Heterocycles
| Reagent(s) | Substrate Type | Key Conditions | Advantage | Source(s) |
| N-Halosuccinimides (NXS) | Pyrazolo[1,5-a]pyrimidines | Elevated temperatures, organic solvents | Standard electrophilic halogenation | rsc.orgnih.gov |
| Potassium Halides + PIDA | Pyrazolo[1,5-a]pyrimidines | Room temperature, water | Mild, environmentally friendly, high yields | rsc.org |
| Sodium Halides + K₂S₂O₈ | Amino pyrazoles, enaminones | 80 °C, water | One-pot tandem cyclization/halogenation | nih.gov |
The construction of the pyrimidine ring itself is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a component providing the nitrogen-carbon-nitrogen (N-C-N) backbone. bu.edu.eg Urea and its derivatives are standard reagents for supplying this N-C-N unit. bu.edu.egnih.gov
The Biginelli reaction, a classic multi-component reaction, exemplifies this strategy by combining an aldehyde, a β-dicarbonyl compound, and urea to form dihydropyrimidinones. nih.gov While not directly producing this compound, the underlying principle of cyclocondensation is central. For the target molecule, a hypothetical route could involve the condensation of urea with a specialized 1,3-bifunctional three-carbon precursor already containing a trifluoromethoxy group. Subsequent aromatization and chlorination would be required to yield the final product. The use of urea as the nitrogen source is a cornerstone of pyrimidine synthesis, as demonstrated in various cyclisation reactions, sometimes under microwave irradiation to improve efficiency. organic-chemistry.orgresearchgate.net Pyrimidine derivatives with aryl urea moieties have also been synthesized to explore their biological activities. nih.gov
The synthesis of highly functionalized pyrimidines is typically a multi-step process. mdpi.com These sequences allow for the controlled introduction of various substituents onto the heterocyclic core. A general approach involves:
Ring Formation: Construction of the pyrimidine ring using methods like the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
Functionalization: Introduction of substituents through sequential reactions. For this compound, this would involve separate steps for chlorination and the introduction of the trifluoromethoxy group.
Modification: Further derivatization of the functionalized pyrimidine.
Multi-component reactions (MCRs) offer an efficient alternative by combining several starting materials in a single step to build complex molecules. mdpi.comresearchgate.net For instance, a three-component coupling reaction catalyzed by ZnCl₂ can produce various 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Another single-step method converts N-vinyl amides into pyrimidines using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, followed by nitrile addition and cycloisomerization. organic-chemistry.org Such strategies streamline the synthesis process, reducing the number of intermediate purification steps.
Catalytic Approaches in this compound Synthesis
Catalysis plays an indispensable role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal and enzyme-based catalysis are relevant to the synthesis and functionalization of pyrimidine derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated pyrimidines. acs.org The chlorine atom in this compound serves as a handle for introducing a wide array of substituents. Due to the electron-deficient nature of the pyrimidine ring, chloropyrimidines are excellent substrates for these reactions, often showing higher reactivity than analogous aryl chlorides. acs.org
Suzuki Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling a halopyrimidine with an organoboron reagent. It has been shown that for pyrimidines with multiple halogen atoms, the reactivity order is position 4 > position 6 > position 2, allowing for selective functionalization. acs.org
Other Cross-Coupling Reactions: While Suzuki coupling is prominent, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination are also applicable for derivatizing the pyrimidine core.
C-H Functionalization: Palladium catalysts can also direct the functionalization of C-H bonds. For example, a palladium(II)-catalyzed method has been developed for the ortho-selective nitration of anilines using a pyrimidine directing group, which is later removed. acs.org
Table 2: Examples of Palladium-Catalyzed Reactions on Pyrimidine Systems
| Reaction Type | Purpose | Substrate | Catalyst System | Source(s) |
| Suzuki Coupling | C-C Bond Formation | Halogenated Pyrimidines | Palladium complex (e.g., Pd(PPh₃)₄) | acs.org |
| C-H Nitration | C-N Bond Formation | Anilines | Palladium(II) | acs.org |
| Three-Component Coupling | Ring Formation | Not specified | Palladium complex | acs.org |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct enzymatic synthesis of a complex, non-natural compound like this compound is not established, the fundamental biosynthesis of the pyrimidine ring in nature is entirely enzyme-mediated. youtube.comyoutube.com
The de novo pyrimidine biosynthesis pathway begins with simple precursors like glutamine and carbon dioxide. youtube.com Key enzymes in this pathway include:
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II: Catalyzes the formation of carbamoyl phosphate. youtube.com
Dihydroorotate Dehydrogenase: An essential enzyme in the conversion of carbamoyl phosphate to orotic acid, a key pyrimidine precursor. youtube.com
UMP Synthase: Converts orotic acid to Uridine monophosphate (UMP), the "grandfather" of other pyrimidines. youtube.com
Although this natural pathway does not produce halogenated or trifluoromethoxylated derivatives, the principles of enzymatic catalysis could potentially be harnessed in the future. Engineered enzymes or chemo-enzymatic strategies might be developed to perform specific transformations on synthetic intermediates, offering high selectivity and milder reaction conditions. Research has also focused on synthesizing pyrimidine derivatives that act as inhibitors for various metabolic enzymes, highlighting the strong interplay between pyrimidine chemistry and biocatalysis. researchgate.netnih.gov
Photocatalytic Methodologies
Photocatalysis has emerged as a powerful strategy for the introduction of functional groups onto heterocyclic scaffolds under mild conditions. For the synthesis of compounds like this compound, photocatalytic methods offer pathways for both chlorination and trifluoromethoxylation.
The trifluoromethoxylation of pyrimidine derivatives can be achieved through photocatalytic processes. nih.gov These reactions often utilize a suitable photocatalyst that, upon irradiation with visible light, can initiate the generation of a trifluoromethoxy radical (OCF₃•) from a precursor. This radical can then engage with the pyrimidine ring in a substitution reaction. Research has shown that the trifluoromethoxylation of various pyridine (B92270) and pyrimidine derivatives can proceed smoothly, yielding products in good yields, typically ranging from 50% to 65%. nih.gov The position of trifluoromethoxylation is often directed to the most electron-rich site of the heteroarene. nih.gov While direct photocatalytic C-H chlorination of a trifluoromethoxy-pyrimidine is not extensively detailed, the principles of photoredox catalysis support its feasibility. Such a reaction would likely involve a photocatalyst that can activate a chlorine source (e.g., an N-chloroimide) to generate a chlorine radical, which would then react with the pyrimidine core.
The application of continuous-flow microreactor technology significantly enhances photocatalytic trifluoromethoxylation. nih.gov This approach allows for a drastic reduction in reaction time—up to 16 times faster than traditional batch procedures—while achieving comparable or even improved yields. nih.gov The superior light penetration and precise control of reaction parameters in a microreactor contribute to this efficiency, making it a promising technology for scaling up photochemical processes. nih.gov
Optimization of Synthetic Pathways and Reaction Conditions
The efficient synthesis of this compound hinges on the careful optimization of reaction pathways and conditions. This involves controlling the introduction of substituents, selecting appropriate temperatures and solvents, enhancing process efficiency, considering scalability, and applying green chemistry principles.
Control of Substituent Introduction and Regioselectivity
Achieving the specific 2,5-substitution pattern on the pyrimidine ring is a critical challenge that requires precise control over the reaction's regioselectivity. The synthetic strategy often involves a multi-step process where the chloro and trifluoromethoxy groups are introduced sequentially. The order of introduction and the choice of reagents and reaction conditions are paramount in directing the substituents to the desired positions.
One common approach is to start with a pre-functionalized pyrimidine ring. For instance, synthesis can begin from a pyrimidine with a directing group that facilitates substitution at the C-2 and C-5 positions. Halogenated pyrimidines are versatile intermediates, as the halogen atoms can be selectively replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, a dichlorinated pyrimidine could be selectively functionalized at one position, followed by substitution at the other.
Multicomponent reactions (MCRs) offer an attractive method for the regioselective synthesis of highly substituted pyrimidines in a single step. thieme-connect.comnih.govorganic-chemistry.org By carefully choosing the starting materials, such as amidines and alcohols, it is possible to construct the pyrimidine ring with the desired substituents in a predictable manner. nih.govorganic-chemistry.org Iridium-catalyzed MCRs have demonstrated excellent regioselectivity, providing immediate access to unsymmetrically decorated pyrimidines. nih.govorganic-chemistry.org
Reaction Temperature and Solvent Effects
Reaction temperature and the choice of solvent are critical parameters that significantly influence reaction rate, yield, and selectivity. For instance, the liquid-phase chlorination of related trifluoromethyl-substituted heterocycles is typically conducted at temperatures ranging from 0°C to 100°C, often under reflux conditions, whereas vapor-phase reactions require much higher temperatures, from 300°C to 450°C. google.com
| Solvent Type | Examples | General Effect on Pyrimidine Synthesis | Reference |
|---|---|---|---|
| Aprotic | DCM, DMF, THF, CH₃CN | Commonly used, but can result in lower yields in certain reactions. | researchgate.net |
| Mixed Protic/Aprotic | H₂O/EtOH | Can significantly improve reaction yields and efficiency. | researchgate.net |
| Inert/Nonpolar | Carbon Tetrachloride, o-Dichlorobenzene | Utilized in industrial-scale chlorination reactions. | google.comgoogle.com |
| Solvent-Free | N/A (e.g., Ball Milling) | Environmentally friendly; can lead to high yields and simple work-up. | acs.orgresearchgate.net |
Process Efficiency and Yield Enhancement
Several strategies are employed to enhance the efficiency and yield of pyrimidine syntheses. The use of catalysts is a cornerstone of modern synthetic chemistry, offering pathways with lower activation energies and improved selectivity. For the preparation of a key precursor, 2-chloro-5-trifluoromethylpyridine, catalysts such as ZSM-5 molecular sieves have been shown to achieve high conversion rates (up to 99%) and selectivity (up to 94.5%). googleapis.com
Alternative energy sources can also dramatically improve process efficiency. Microwave-assisted and ultrasound-assisted syntheses are known to shorten reaction times from hours to minutes and often increase yields compared to conventional heating methods. nih.govresearchgate.netnih.govnih.gov For example, ultrasound-assisted cyclization reactions can be completed in under an hour, a significant improvement over conventional methods that may take several hours. nih.gov
Furthermore, one-pot, multicomponent reactions enhance process efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. thieme-connect.comrasayanjournal.co.in These methods are highly convergent and contribute to a more streamlined and economical synthesis. thieme-connect.com
| Enhancement Method | Key Advantages | Typical Yields/Efficiency Gains | Reference |
|---|---|---|---|
| Catalysis (e.g., ZSM-5) | High selectivity and conversion rates. | >90% selectivity, >95% conversion. | googleapis.com |
| Microwave Irradiation | Drastically reduced reaction times, often higher yields. | Reactions in minutes vs. hours; yields often >85%. | powertechjournal.comresearchgate.net |
| Ultrasound Irradiation | Shorter reaction times, improved yields. | Completion in <1 hour, yields often >80%. | nih.govnih.gov |
| Continuous-Flow Photochemistry | Significant time reduction, improved safety and scalability. | Up to 16x faster than batch reactions. | nih.gov |
| Multicomponent Reactions | Step economy, reduced waste, high atom economy. | Good to excellent yields (up to 93%). | thieme-connect.comnih.gov |
Scalability Considerations for Industrial Applications
Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, and throughput. For photochemical reactions, continuous-flow reactors are particularly advantageous for scale-up due to their superior light penetration, heat exchange, and safety profile compared to large batch reactors. nih.gov
Patents related to the synthesis of precursors like 2-chloro-5-trifluoromethylpyridine provide insight into industrially viable methods. These often involve gas-phase reactions at high temperatures over solid catalysts, which are well-suited for continuous manufacturing processes. googleapis.comwipo.int The ability to perform reactions on a gram scale or larger is a key indicator of a method's potential for industrial application. oup.comnih.gov For example, the synthesis of N-substituted pyrido[4,3-d]pyrimidines has been developed for large-scale production. nih.gov The choice of cheap and readily available starting materials is another crucial factor for economic viability on an industrial scale. wipo.int
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to minimize environmental impact. nih.govrasayanjournal.co.inpowertechjournal.com For pyrimidine synthesis, this involves several key strategies.
Catalysis: The use of reusable, heterogeneous catalysts is preferred over stoichiometric reagents to minimize waste. researchgate.netrasayanjournal.co.in Organocatalysts and metal-free catalysts are also gaining traction. researchgate.net
Atom Economy: Multicomponent reactions are inherently "greener" as they maximize the incorporation of atoms from the reactants into the final product, generating less waste. thieme-connect.comrasayanjournal.co.in
Safer Solvents and Conditions: A major focus is the reduction or elimination of hazardous organic solvents. This can be achieved through solvent-free reactions, such as those conducted using ball milling techniques, or by using environmentally benign solvents like water or ionic liquids. acs.orgresearchgate.netresearchgate.net
Renewable Feedstocks: A forward-looking approach involves the use of starting materials derived from renewable sources, such as alcohols obtained from biomass, to create a more sustainable chemical industry. nih.govorganic-chemistry.orgpowertechjournal.com
By integrating these principles, the synthesis of this compound and other valuable chemical compounds can be made more sustainable and environmentally responsible. rasayanjournal.co.inpowertechjournal.com
Reactivity and Transformational Chemistry of 2 Chloro 5 Trifluoromethoxy Pyrimidine
Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This property is significantly amplified by the inductive effect of the chlorine atom and the potent electron-withdrawing nature of the trifluoromethoxy group. Consequently, the carbon atoms of the pyrimidine ring are highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 2-Chloro-5-(trifluoromethoxy)pyrimidine.
The chlorine atom at the C-2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms act as powerful electron sinks, stabilizing the negative charge that develops in the intermediate Meisenheimer complex formed during the substitution process. The trifluoromethoxy group at C-5 further enhances the electrophilicity of the ring, making the C-2 position a prime target for nucleophilic attack.
The general mechanism for this substitution involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This high reactivity allows for the displacement of the chlorine atom under relatively mild conditions by a wide range of nucleophiles.
The activated chlorine atom at the C-2 position serves as a versatile handle for the introduction of various functional groups onto the pyrimidine scaffold. This allows for the synthesis of a diverse library of 2-substituted-5-(trifluoromethoxy)pyrimidine derivatives. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols.
Amination: Reaction with primary or secondary amines (aminolysis) readily displaces the chlorine to form 2-amino-5-(trifluoromethoxy)pyrimidine derivatives. These reactions are fundamental in medicinal chemistry for building structures that can interact with biological targets. researchgate.net
Alkoxylation: Alkoxides, such as sodium methoxide or ethoxide, can replace the chlorine atom to yield 2-alkoxy-5-(trifluoromethoxy)pyrimidines.
Thiolation: Thiolates can be used to introduce sulfur-containing moieties, resulting in the formation of 2-(alkylthio)- or 2-(arylthio)-5-(trifluoromethoxy)pyrimidines.
The table below summarizes representative nucleophilic substitution reactions on analogous chloropyrimidine systems.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrimidine | Base (e.g., KOH, Et3N), Solvent (e.g., H2O, Propanol), Room Temperature or Microwave heating nih.govsigmaaldrich.com |
| Alkoxide | Sodium Methoxide | 2-Methoxypyrimidine | Methanol, Reflux |
| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | Solvent (e.g., DMF), Room Temperature nih.gov |
| Cyanide | Sodium Cyanide | 2-Cyanopyrimidine | Solvent (e.g., DMSO) nih.gov |
Coupling Reactions and Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, leveraging the reactivity of the C-Cl bond to build more complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. nih.gov In this reaction, a halo-pyrimidine, such as this compound, is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
While aryl chlorides are generally less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, making this reaction feasible. mdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields.
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed for C-C bond formation using this compound as the electrophilic partner. These include:
Hiyama Coupling: This reaction couples the halo-pyrimidine with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF). oregonstate.edugoogle.com
Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling the halo-pyrimidine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.
Heck Coupling: This reaction forms a substituted alkene by coupling the halo-pyrimidine with an alkene in the presence of a palladium catalyst and a base.
The table below outlines typical conditions for palladium-catalyzed Suzuki-Miyaura coupling reactions involving heteroaryl chlorides.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(OAc)2, PdCl2(dppf), PdCl2(PPh3)2 | Catalyzes the C-C bond formation |
| Ligand | XPhos, RuPhos, PPh3, PCy3 | Stabilizes the palladium catalyst and facilitates the reaction steps |
| Base | K2CO3, Na2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent for transmetalation |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water | Solubilizes reactants and facilitates the reaction |
Oxidative and Reductive Transformations
The transformation of this compound can also be achieved through oxidative and reductive pathways, targeting either the pyrimidine ring, the chlorine substituent, or potentially the trifluoromethoxy group under harsh conditions.
Reductive Transformations: A key reductive transformation for this compound is the dehalogenation of the chlorine atom. This can be accomplished through catalytic hydrogenation, a common method for the reduction of chloropyrimidines. publish.csiro.au Using a palladium catalyst (e.g., palladium on carbon) and a source of hydrogen gas, the C-Cl bond can be cleaved to yield 5-(trifluoromethoxy)pyrimidine. This process is useful for removing the reactive chlorine handle after it has served its synthetic purpose or for accessing the dechlorinated scaffold. Alternative reducing agents such as activated zinc dust in an acidic or basic medium can also be employed for this dehalogenation. publish.csiro.aunih.gov
Oxidative Transformations: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient character. However, the ring nitrogen atoms can be oxidized to form N-oxides. This is typically achieved using strong oxidizing agents like peroxy acids (e.g., trifluoroperoxyacetic acid). nih.gov The formation of an N-oxide can alter the electronic properties and reactivity of the pyrimidine ring, opening up further avenues for functionalization.
The trifluoromethoxy group is known for its high metabolic and chemical stability, largely due to the strength of the C-F bonds. researchgate.net It is generally inert to common oxidizing conditions. However, under specific enzymatic conditions or with highly reactive chemical oxidants, oxidative metabolism can sometimes lead to the displacement of the trifluoromethoxy group. oregonstate.edu Direct oxidation of the pyrimidine ring can lead to ring-opened products or the formation of hydroxylated derivatives, though such reactions often require potent oxidants like potassium permanganate or specialized reagents.
Formation of Corresponding Oxides
The oxidation of the nitrogen atoms within the pyrimidine ring of this compound would lead to the formation of corresponding N-oxides. These oxides are valuable intermediates, as the N-oxide functional group can activate the ring for nucleophilic substitution and participate in various transformations. However, a review of the available scientific literature does not yield specific studies or detailed research findings on the formation of N-oxides from this compound.
Synthesis of Reduced Derivatives
The reduction of the pyrimidine ring in this compound would result in derivatives such as dihydropyrimidines or tetrahydropyrimidines. These reduced heterocycles have distinct chemical and biological properties compared to their aromatic counterparts. Despite the general importance of pyrimidine reduction, specific methodologies and the resulting products from the reduction of this compound have not been detailed in the surveyed scientific literature.
Cycloaddition and Cyclocondensation Reactions
Cycloaddition and cyclocondensation reactions are powerful tools for the construction of complex molecular architectures, particularly for the synthesis of fused heterocyclic systems. These reactions, when applied to substituted pyrimidines, can generate novel compounds with potential applications in various fields of chemistry.
Derivatives of 2 Chloro 5 Trifluoromethoxy Pyrimidine and Their Chemical Exploration
Synthesis of Novel Pyrimidine (B1678525) Derivatives
The synthesis of novel derivatives from 2-Chloro-5-(trifluoromethoxy)pyrimidine primarily involves the substitution of the chlorine atom at the C2 position. This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens and the trifluoromethoxy group. This inherent reactivity allows for the construction of a wide array of polysubstituted pyrimidines.
Structural diversity is achieved by introducing a variety of functional groups through well-established synthetic methodologies. The two principal strategies are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method for functionalizing chloropyrimidines. beilstein-journals.orgnih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. libretexts.org A range of nitrogen-centered nucleophiles, such as primary and secondary amines, can be used to create aminopyrimidine derivatives. beilstein-journals.org Similarly, oxygen-based nucleophiles like alcohols and phenols can be employed to synthesize corresponding ethers. These reactions are often carried out in the presence of a base to neutralize the HCl generated. The general reactivity of halopyrimidines makes them excellent substrates for a wide assortment of nucleophilic aromatic substitutions. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 2-position. nih.gov In a typical Suzuki reaction, the this compound would be reacted with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology has been successfully applied to various chloropyrimidines to produce biaryl compounds and other complex structures. researchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is crucial to achieve high yields and avoid side reactions like debromination. nih.gov
The following table summarizes representative synthetic transformations for introducing functional diversity.
| Reaction Type | Nucleophile/Reagent | Functional Group Introduced | Typical Conditions |
| Nucleophilic Aromatic Substitution | Primary/Secondary Amine (R¹R²NH) | Amino (-NR¹R²) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., BuOH, DMSO) |
| Nucleophilic Aromatic Substitution | Alcohol/Phenol (R-OH) | Ether (-OR) | Base (e.g., NaH), Solvent (e.g., THF, DMF) |
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl (-Ar) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent |
Structural Elucidation and Characterization of Derivatives
Once synthesized, the precise chemical structure of each new derivative must be unequivocally confirmed. This is accomplished through a combination of advanced spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of pyrimidine derivatives. mdpi.com
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts of the protons on the pyrimidine ring and its substituents are highly informative. For instance, in a series of synthesized 5-trifluoromethylpyrimidine derivatives, the proton of the -CONH- group appeared as a singlet around 10.46 ppm, while the pyrimidine ring protons were observed as singlets at 8.99 and 7.78 ppm. frontiersin.org
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts reveal the electronic environment of each carbon, including those in the pyrimidine core and the trifluoromethoxy group. nih.gov
¹⁹F NMR: Given the presence of the trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is particularly valuable. Fluorine NMR offers high sensitivity and a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluorine-containing moiety. frontiersin.org
Other spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are used to confirm the presence of specific functional groups and to determine the molecular weight of the synthesized compounds, respectively. mdpi.com
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering a precise three-dimensional map of the atomic arrangement in the crystalline state. researchgate.netmdpi.com This technique determines bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net
For example, the crystal structure of a novel 5-trifluoromethylpyrimidine derivative was determined to be monoclinic with a P2(1)/c space group. frontiersin.org Such analyses are crucial for understanding the molecule's conformation and the supramolecular architecture sustained by intermolecular interactions. mdpi.com
The following table provides an example of crystallographic data that can be obtained from an SCXRD analysis.
| Parameter | Example Value (Compound 5q from source frontiersin.org) |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 17.2341 (15) |
| b (Å) | 12.1803 (11) |
| c (Å) | 10.5015 (9) |
| β (°) | 97.021 (2) |
| Volume (ų) | 2187.9 (3) |
Libraries and Combinatorial Approaches to Derivatives
To efficiently explore the chemical space around the this compound scaffold, modern combinatorial techniques are employed to generate large collections or "libraries" of related compounds. These libraries can then be screened to identify molecules with desired properties.
High-throughput synthesis enables the rapid creation of many derivatives in parallel. A leading technology in this area is DNA-Encoded Library (DEL) technology. nih.govacs.org In this approach, each small molecule is covalently attached to a unique DNA barcode that records its synthetic history. vipergen.com
The synthesis of a DEL often employs a "split-and-pool" strategy. A DNA-tagged core scaffold is split into multiple portions, a different chemical building block is added to each portion, and then the portions are pooled back together. This cycle is repeated several times, allowing for the combinatorial generation of vast libraries containing millions or even billions of unique compounds in a single vessel. nih.govrsc.org
Because all the molecules are pooled, they can be screened simultaneously against a biological target in a single experiment. vipergen.com This affinity-based selection process identifies molecules that bind to the target. The DNA barcodes of the "hit" compounds are then amplified and sequenced using next-generation sequencing (NGS) to reveal their chemical structures. vipergen.com This platform dramatically reduces the time and cost associated with screening massive compound collections, making it a powerful tool in modern drug discovery. nih.govdrugdiscoverychemistry.com
Solution-Phase Parallel Synthesis Techniques
The exploration of derivatives of this compound has been significantly advanced through the application of solution-phase parallel synthesis techniques. This high-throughput chemistry approach allows for the rapid generation of a large library of structurally related compounds from a common scaffold, facilitating the systematic investigation of structure-activity relationships. In the context of this compound, this methodology enables the efficient diversification of the pyrimidine core by introducing a variety of substituents at the reactive chloro position.
Solution-phase parallel synthesis offers several advantages over traditional solid-phase synthesis, including the ease of reaction monitoring by conventional techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy, and the absence of issues related to solid-support cleavage and linker compatibility. These factors contribute to a more streamlined and often more scalable process for library generation.
The general strategy for the solution-phase parallel synthesis of this compound derivatives involves the reaction of the parent compound with a diverse set of building blocks in a multi-well plate format. Each well contains a unique reactant, allowing for the creation of a distinct derivative. A common reaction type employed is the nucleophilic aromatic substitution at the C2 position of the pyrimidine ring, where the chlorine atom is displaced by various nucleophiles.
For instance, a library of amine derivatives can be synthesized by reacting this compound with a collection of primary and secondary amines. These reactions are typically carried out in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a base to scavenge the hydrogen chloride byproduct. The reactions can be performed in an array of reaction vessels, such as a 24-well or 96-well plate, enabling the simultaneous synthesis of numerous analogs. acs.orgacs.orgnih.gov
A representative workflow for the parallel synthesis of an amine library of this compound is as follows:
Dispensing of Reagents: A solution of this compound in a suitable solvent is dispensed into each well of the reaction block.
Addition of Building Blocks: A unique amine building block, from a pre-selected library of amines, is added to each well.
Reaction: The reaction block is sealed and heated to the desired temperature for a specified period to allow the reactions to proceed to completion.
Work-up and Purification: Upon completion, the reactions are quenched, and the products are isolated. Purification is often achieved using high-throughput techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC).
Characterization: The final products in each well are characterized by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and proton nuclear magnetic resonance (¹H NMR) to confirm their identity and purity.
This parallel approach significantly accelerates the discovery and optimization of novel compounds by enabling the rapid synthesis and subsequent screening of a large and diverse set of derivatives.
Representative Data from a Hypothetical Parallel Synthesis
The following table illustrates the type of data that would be generated from a solution-phase parallel synthesis campaign to create a library of 2-amino-5-(trifluoromethoxy)pyrimidine derivatives. Please note that this data is representative and intended for illustrative purposes.
| Derivative ID | Amine Building Block | Molecular Formula | Calculated Mass (Da) | Observed Mass (m/z) | Purity (%) |
| 1 | Morpholine | C₉H₁₀F₃N₃O₂ | 265.19 | 266.20 [M+H]⁺ | 98 |
| 2 | Piperidine | C₁₀H₁₂F₃N₃O | 263.22 | 264.23 [M+H]⁺ | 97 |
| 3 | Aniline | C₁₁H₈F₃N₃O | 269.20 | 270.21 [M+H]⁺ | 95 |
| 4 | Benzylamine | C₁₂H₁₀F₃N₃O | 283.22 | 284.23 [M+H]⁺ | 99 |
| 5 | Cyclohexylamine | C₁₁H₁₄F₃N₃O | 277.24 | 278.25 [M+H]⁺ | 96 |
Applications of 2 Chloro 5 Trifluoromethoxy Pyrimidine in Specialized Chemical Sectors
Medicinal Chemistry and Pharmaceutical Intermediates
In the realm of medicinal chemistry, 2-Chloro-5-(trifluoromethoxy)pyrimidine serves as a crucial intermediate for the development of new therapeutic agents. The trifluoromethyl group is of particular importance as it can enhance properties such as metabolic stability and binding affinity of the final drug molecule.
This compound is recognized as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) medchemexpress.commedchemexpress.commedchemexpress.comnbinno.com. Its utility stems from the pyrimidine (B1678525) core, a heterocyclic structure found in numerous biologically active compounds, and the presence of a reactive chlorine atom that can be readily displaced in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the construction of more complex molecular architectures. The trifluoromethoxy group often improves the pharmacological profile of a molecule, making this compound a valuable starting material in drug discovery programs nih.gov. It is considered a foundational building block for creating diverse molecules aimed at a wide range of therapeutic targets nbinno.com.
A notable application of pyrimidine derivatives is in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are often used in cancer therapy. One prominent example is Rociletinib (CO-1686), a potent tyrosine kinase inhibitor that targets specific mutations in the epidermal growth factor receptor (EGFR) nih.govresearchgate.netnih.gov.
The synthesis of Rociletinib and its analogs often involves intermediates derived from substituted pyrimidines. For instance, a common synthetic route for Rociletinib utilizes 2,4-dichloro-5-trifluoromethylpyrimidine as a starting material google.com. In this process, the chlorine atoms on the pyrimidine ring are sequentially substituted with different amine-containing fragments to build the final complex structure of the drug google.com. This highlights the role of chloropyrimidines as essential scaffolds for constructing targeted therapies.
Table 1: Selected Kinase Inhibitors Synthesized from Pyrimidine Intermediates
| Drug | Target | Intermediate Class |
| Rociletinib (CO-1686) | EGFR (L858R/T790M mutations) | 2,4-diaminopyrimidine derivative |
| I-RMFZ (Rociletinib Analog) | EGFR (L858R/T790M mutations) | 2,4-diaminopyrimidine derivative |
This table showcases examples of kinase inhibitors where substituted pyrimidines are a core structural feature.
Fluorinated pyrimidines are a critical class of compounds in the development of antiviral drugs. The introduction of a fluorine atom or a fluorine-containing group like trifluoromethoxy can significantly enhance the biological activity and pharmacokinetic properties of nucleoside analogs. For example, the FDA-approved drug Emtricitabine, a 5-fluoro deoxycytidine analog, is a potent reverse transcriptase inhibitor used in the treatment of HIV nih.gov. While not directly this compound, the synthesis of such fluorinated antiviral agents demonstrates the importance of the fluorinated pyrimidine scaffold in this therapeutic area nih.gov. The principles of using fluorinated pyrimidines as core structures are applicable to the development of new antiviral agents from intermediates like this compound.
Research has shown that pyrimidine derivatives can exhibit significant anticancer activity against various cancer cell lines. For example, certain novel trifluoromethyl pyrimidine derivatives have demonstrated inhibitory effects on prostate cancer (PC3), leukemia (K562), and lung cancer (A549) cell lines frontiersin.org. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their antiproliferative activity, with some compounds showing promising results in NCI-60 screening programs nih.govconsensus.appmdpi.com. 7-Chloro-3-phenyl-5-(trifluoromethyl) google.comthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a particularly active compound in these studies nih.govconsensus.appmdpi.com.
Table 2: Anticancer Activity of Selected Trifluoromethyl Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Inhibition Rate (%) at 5 µg/ml |
| Trifluoromethyl pyrimidine amides | PC3 | up to 64.20% |
| Trifluoromethyl pyrimidine amides | K562 | up to 37.80% |
| Trifluoromethyl pyrimidine amides | A549 | up to 40.78% |
This table presents in vitro anticancer activity data for a class of compounds synthesized from trifluoromethyl pyrimidine precursors. frontiersin.org
Pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway nih.gov. Research into pyrimidine-based compounds has revealed that certain derivatives can act as potent inhibitors of COX-2 nih.gov. The structural features of this compound make it a candidate for the synthesis of novel anti-inflammatory compounds. The pyrimidine core can serve as a scaffold for building molecules that can fit into the active site of COX enzymes, while the trifluoromethoxy group can contribute to binding affinity and selectivity.
The versatility of the pyrimidine structure makes it a valuable tool in the study of enzyme and receptor modulation. Pyrimidine derivatives can be designed to interact with a wide range of biological targets. For instance, nih.govresearchgate.netTriazolo[1,5-c]pyrimidines have been developed as adenosine receptor antagonists nih.gov. The trifluoromethyl group in compounds like this compound can enhance the binding affinity to specific molecular targets . This allows for the development of potent and selective modulators of enzyme and receptor function, which are essential tools for both therapeutic development and basic biological research .
Targeting Transcription Factors (e.g., AP-1, NF-κB)
Transcription factors are crucial proteins that regulate gene expression and are often implicated in diseases such as cancer and inflammatory conditions, making them compelling targets for therapeutic intervention. drugdiscoverychemistry.com While no direct studies linking this compound to the modulation of transcription factors like Activator Protein-1 (AP-1) or Nuclear Factor-kappa B (NF-κB) are presently available, the pyrimidine scaffold is a known component in molecules designed to target these pathways.
Research into transcription factor inhibitors often involves more complex molecular architectures built upon the pyrimidine core. For instance, various substituted pyrimidines have been synthesized and evaluated as inhibitors of kinases involved in the signaling cascades that activate AP-1 and NF-κB. The general strategy involves using the pyrimidine ring as a central anchor to which other functional groups are attached to achieve specific binding and inhibitory activity. nih.gov The development of small molecules that disrupt the protein-protein interactions necessary for transcription factor function is another key area of research where pyrimidine derivatives have been explored. nih.govnih.gov Given the established role of the pyrimidine nucleus in bioactive compounds, this compound could serve as a potential building block for the synthesis of more complex molecules aimed at these "undruggable" targets. drugdiscoverychemistry.com
Other Biological Activities of Pyrimidine Derivatives (e.g., Antimicrobial, Antiallergic)
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. orientjchem.org Derivatives of pyrimidine have been extensively studied and developed for various therapeutic applications, including as antimicrobial and antiallergic agents.
Antimicrobial Activity: Pyrimidine derivatives are a well-established class of antimicrobial agents, with different substitutions on the ring leading to potent antibacterial and antifungal effects. orientjchem.orgnih.gov Some compounds have demonstrated better inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard drugs. researchgate.net The mechanism of action can vary widely, but often involves the inhibition of essential microbial enzymes or interference with the synthesis of cellular components. Research has shown that pyrimidine-based compounds can be effective against a range of pathogens. nih.gov For example, novel pyrimidine derivatives containing an amide moiety have shown promising in vitro antifungal activity against plant pathogens like Botrytis cinerea. frontiersin.org
Antiallergic and Anti-inflammatory Activity: Certain pyrimidine derivatives have also been investigated for their potential as antiallergic and anti-inflammatory agents. orientjchem.org Fused heterocyclic systems containing the pyrimidine ring, such as pyrimidopyrimidines, have been noted for their antiallergic properties. orientjchem.org The anti-inflammatory effects of some pyrimidine compounds are attributed to their ability to inhibit enzymes or signaling pathways involved in the inflammatory response.
| Derivative Class | Biological Activity | Example Organism/Target | Reference |
|---|---|---|---|
| Amide-Containing Pyrimidines | Antifungal | Botrytis cinerea, Sclerotinia sclerotiorum | frontiersin.orgnih.gov |
| General Pyrimidine Derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | nih.govresearchgate.net |
| Pyrimidopyrimidines | Antiallergic | General | orientjchem.org |
| Substituted Pyrimidines | Anti-inflammatory | General | orientjchem.org |
| 2,4,5-Trisubstituted Pyrimidines | Antiparasitic | Plasmodium falciparum (malaria) | nih.gov |
Agrochemical Development and Herbicide Chemistry
Fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant importance in the agrochemical industry due to their enhanced biological activity and metabolic stability. researchgate.netnih.gov While direct evidence for the use of this compound is not prominent, its close structural analog, 2-Chloro-5-(trifluoromethyl)pyridine, is a critical intermediate in the synthesis of major agrochemical products. nih.govsemanticscholar.orggoogle.com
The trifluoromethylpyridine and pyrimidine moieties are key structural motifs in many active ingredients used in agriculture. researchgate.netnbinno.com Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are in high demand as intermediates for several crop-protection products. nih.govresearchoutreach.org These intermediates serve as the foundational building blocks upon which more complex, patented active ingredients are constructed. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of other molecular fragments, while the trifluoromethyl group often enhances the efficacy of the final product. researchgate.net
The most well-documented application for chloro-trifluoromethyl heterocyclic compounds is in the production of herbicides. google.com For instance, 2-chloro-5-(trifluoromethyl)pyridine is a desirable intermediate for synthesizing compounds with potent herbicidal activity. google.com It is a key precursor in the manufacture of fluazifop-butyl, a selective herbicide used to control grass weeds in broad-leaved crops. nih.govresearchoutreach.org The incorporation of the trifluoromethylpyridine moiety was found to be superior to the corresponding benzene analogue, showing excellent activity against perennial grass weeds. nih.gov The pyrimidine ring itself is also a core component of many herbicides, suggesting that compounds like this compound could be valuable precursors for new herbicidal agents. guidechem.com
Beyond herbicides, these halogenated and fluorinated intermediates are vital for creating a range of crop protection agents, including fungicides and insecticides. The trifluoromethyl pyridine (B92270) structure has been successfully incorporated into molecules targeting a wide variety of agricultural pests. nih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine also serves as a raw material for fungicides and as an intermediate for insecticides like chlorfluazuron. The development of new pesticides is driven by the need to overcome resistance and improve environmental compatibility, and nitrogen-containing heterocyclic compounds like pyrimidines are a major focus of this research. nih.gov
Potential in Materials Science Applications
The application of this compound in materials science is not well-documented in current literature. However, organofluorine compounds, including fluorinated heterocycles, are of growing interest in the development of high-performance materials. mdpi.com The inclusion of fluorine atoms into organic molecules can bestow unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.
Fluorinated polymers and network materials are being explored for a variety of advanced applications. For example, perfluoropyridine has been used to prepare fluoropolymers and porous materials due to the high reactivity of its carbon-fluorine bonds towards nucleophilic substitution. mdpi.com A related compound, 2-Chloro-5-(trifluoromethyl)pyridine, has been noted as a potential liquid crystal intermediate. These examples suggest that the combination of a pyrimidine ring with a trifluoromethoxy group could potentially be leveraged in the design of novel polymers, liquid crystals, or other functional materials, though this remains an area for future exploration.
Exploration of Electronic Properties for Novel Materials
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the electronic properties of this compound and its direct application in the development of novel materials. While computational and experimental studies on various substituted pyrimidines and the influence of trifluoromethoxy groups on aromatic systems are available, dedicated research detailing the electronic characteristics of this particular compound remains unpublished.
The electronic nature of this compound is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the chloro substituent, and the trifluoromethoxy group. The pyrimidine ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is a key characteristic that often influences the electronic behavior of its derivatives.
The chloro and trifluoromethoxy groups are both strongly electron-withdrawing. The trifluoromethoxy group (-OCF₃) is known to be one of the most powerfully electron-withdrawing and lipophilic substituents used in medicinal and materials chemistry. nih.govnih.gov Its strong inductive effect (-I) significantly lowers the electron density of the pyrimidine ring. This pronounced electron-withdrawing nature would be expected to have a substantial impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Theoretical studies on analogous fluorinated heterocyclic compounds often employ Density Functional Theory (DFT) to predict their electronic properties. researchgate.netfigshare.comnih.gov Such calculations for this compound would be necessary to quantify its HOMO-LUMO energy gap, electron affinity, ionization potential, and other key electronic parameters. These values are critical in assessing a material's potential for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
For instance, a smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and is a desirable trait for semiconductor applications. The significant electron-withdrawing character of the substituents on the pyrimidine ring in this compound would likely result in a low-lying LUMO level, which could facilitate electron injection and transport in n-type semiconductor materials.
While specific experimental data and detailed research findings for this compound are not currently available, the known electronic effects of its constituent moieties provide a foundation for predicting its potential characteristics. Further computational and experimental investigation is required to fully elucidate its electronic properties and to explore its viability for applications in novel electronic materials.
Due to the lack of specific research data, a data table on the electronic properties of this compound cannot be provided at this time.
Computational Studies and Theoretical Investigations of 2 Chloro 5 Trifluoromethoxy Pyrimidine
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-5-(trifluoromethoxy)pyrimidine, these investigations would typically employ quantum chemical methods like Density Functional Theory (DFT) to provide detailed insights into its geometry, stability, and electronic distribution.
DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.netacs.org This process yields precise information on bond lengths, bond angles, and dihedral angles. nanobioletters.com For instance, calculations would define the planarity of the pyrimidine (B1678525) ring and the orientation of the trifluoromethoxy group relative to it.
Furthermore, these calculations elucidate the electronic landscape of the molecule. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions, highlighting the likely sites for nucleophilic and electrophilic attack. nanobioletters.com
Spectroscopic properties can also be predicted. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.netacs.org Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions. researchgate.net
| Property | Predicted Value | Methodology |
|---|---|---|
| Molecular Weight | 182.53 g/mol | Standard Atomic Weights |
| XLogP3-AA | 2.2 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Exact Mass | 181.9858603 Da | Computed |
| Topological Polar Surface Area | 25.8 Ų | Computed |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a powerful lens through which to study the dynamics of chemical reactions at the molecular level. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a leaving group. Theoretical studies can map the entire reaction pathway, from reactants to products, through the identification of transition states.
By calculating the potential energy surface, computational models can locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial factor determining the reaction rate. Methods such as hybrid DFT/Machine Learning models have been successfully used to predict activation energies for SNAr reactions. nih.gov These analyses can help rationalize why a reaction proceeds through a specific pathway and can be used to predict how changes in the nucleophile, solvent, or substituents on the pyrimidine ring would affect the reaction outcome.
Structure-Activity Relationship (SAR) Elucidation through Computational Methods
Understanding how structural modifications to a molecule affect its biological activity is the cornerstone of medicinal chemistry, known as the Structure-Activity Relationship (SAR). nih.gov Computational methods are essential for systematically exploring SAR, allowing for the rational design of more potent and selective compounds. nih.gov For a series of analogues based on the this compound scaffold, computational SAR studies would aim to identify the key structural features that govern their interaction with a biological target.
Influence of Fluorine and Trifluoromethoxy Group on Biological Activity and Binding Affinity
The chlorine atom at the C2 position is not just a reactive handle for synthesis; it can also engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with a protein target.
The trifluoromethoxy (-OCF3) group is a substituent of growing importance in drug design. mdpi.com It is highly lipophilic, more so than the related trifluoromethyl (-CF3) group, which can significantly enhance a molecule's ability to cross cell membranes. mdpi.com The strong electron-withdrawing nature of the -OCF3 group also influences the electronic distribution of the pyrimidine ring, affecting its reactivity and potential interactions with biological targets. Furthermore, the C-F bonds are exceptionally strong, making the group highly resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. mdpi.com
The fluorine atoms themselves contribute to these properties. Their high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with biological targets, potentially increasing binding affinity. mdpi.comacs.org The substitution of hydrogen with fluorine can also block sites of metabolism, further enhancing metabolic stability.
| Functional Group | Key Physicochemical Effects | Potential Impact on Biological Activity |
|---|---|---|
| 2-Chloro | Acts as a leaving group for synthesis; Potential for halogen bonding. | Enables derivatization; Can contribute to binding affinity. |
| 5-Trifluoromethoxy (-OCF3) | Strongly electron-withdrawing; Highly lipophilic; Metabolically stable. mdpi.com | Modulates ring electronics; Enhances membrane permeability; Improves metabolic stability and pharmacokinetic profile. mdpi.com |
| Fluorine | Highly electronegative; Sterically small. mdpi.comnih.gov | Can form strong hydrogen bonds and electrostatic interactions; Can block metabolic sites. mdpi.comrsc.org |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR study on derivatives of this compound would involve several key steps.
First, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is compiled. mdpi.com Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), lipophilic (e.g., LogP), and topological properties. nih.govresearchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that relates a subset of these descriptors to the observed biological activity. nih.govtandfonline.com The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to provide insights into which molecular properties are most important for activity. mdpi.com Rigorous internal and external validation techniques are crucial to ensure the robustness and predictive power of the model. researchgate.nettandfonline.com
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Electron distribution, Reactivity, Polar interactions |
| Lipophilic | LogP, Molar Refractivity | Hydrophobicity, Membrane permeability |
| Steric/Geometric | Molecular Weight, Molecular Surface Area, Ovality | Size and shape of the molecule |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
Predictive Modeling for Chemical Reactivity and Selectivity
Beyond studying specific reaction mechanisms, computational models can offer broader predictions about a molecule's general chemical reactivity and selectivity. For this compound, this involves identifying the most reactive sites and predicting the outcome of various potential reactions.
Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for planning synthetic routes and anticipating potential side reactions. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes, including regioselectivity and stereoselectivity, with increasing accuracy. nih.gov These predictive models can significantly accelerate the process of chemical synthesis by prioritizing reactions that are most likely to succeed, thereby saving time and resources in the laboratory. researchgate.net
Future Research Directions and Emerging Trends
Addressing Research Gaps in Trifluoromethoxylated Heterocycle Chemistry
Despite recent progress, the synthesis of trifluoromethoxylated heterocycles remains a significant challenge. nih.gov Historically, methods for incorporating the -OCF3 group into molecules, especially heteroaromatics, were limited by harsh reaction conditions, poor substrate scope, or the use of highly toxic reagents. researchgate.netresearchgate.net While newer methods have provided access to a wider range of these compounds, significant research gaps persist. rsc.orgnih.gov
A primary area of focus is the development of general, scalable, and operationally simple protocols for the direct trifluoromethoxylation of a diverse array of heterocyclic systems. rsc.org Many current methods are tailored to specific classes of heterocycles or require pre-functionalized starting materials. Research is needed to develop more versatile reagents and catalytic systems that can tolerate a broad spectrum of functional groups and complex molecular scaffolds. Furthermore, achieving regioselectivity in the trifluoromethoxylation of heterocycles with multiple potential reaction sites is a persistent challenge that requires deeper mechanistic understanding and more sophisticated catalyst design. researchgate.net The synthesis of trifluoromethoxylated heteroarenes, which were previously extremely rare, represents a significant breakthrough, and continued efforts in this area are expected to yield even more accessible synthetic pathways. nih.gov
Development of More Efficient and Sustainable Synthetic Routes
The drive towards "green chemistry" necessitates the development of more sustainable and environmentally benign synthetic methods. eurekaselect.com Traditional syntheses of fluorinated compounds have often relied on harsh reagents and generated significant chemical waste. Future research will increasingly focus on catalytic methods that minimize waste, reduce energy consumption, and utilize non-toxic, readily available starting materials.
One promising approach is the use of multicomponent reactions, which can construct complex molecules like pyrimidines from simple precursors in a single step, thereby increasing atom economy and reducing the number of purification steps. organic-chemistry.org For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable pathway that liberates only hydrogen and water as byproducts. organic-chemistry.org Applying such principles to the synthesis of fluorinated heterocycles like 2-Chloro-5-(trifluoromethoxy)pyrimidine is a key goal. This includes exploring flow chemistry techniques, which can improve reaction efficiency and safety, and utilizing catalysts based on earth-abundant metals. The development of synthetic routes that utilize alcohols derived from renewable biomass sources like lignocellulose could further enhance the sustainability of these processes. organic-chemistry.org
Broadening the Scope of Applications in Diverse Scientific Fields
The unique properties conferred by the trifluoromethoxy group make trifluoromethoxylated heterocycles attractive candidates for a wide range of applications. researchgate.net While their use as intermediates in the synthesis of pharmaceuticals and agrochemicals is established, their potential in materials science is an area of growing interest. guidechem.comjubilantingrevia.com The high lipophilicity and stability of the -OCF3 group can be leveraged to design novel liquid crystals, polymers, and organic electronics with tailored properties.
In medicinal chemistry, the pyrimidine (B1678525) core is a common feature in many bioactive molecules. ossila.comfrontiersin.org The introduction of an -OCF3 group can modulate a compound's pharmacokinetic profile, improving properties like membrane permeability and metabolic stability. mdpi.com Future research will involve synthesizing libraries of diverse trifluoromethoxylated pyrimidines and screening them for activity against a wide array of biological targets. This compound serves as a valuable building block for this purpose, as the chlorine atom can be readily displaced in nucleophilic substitution or used as a handle in cross-coupling reactions to generate novel derivatives. smolecule.com
Advanced Mechanistic Studies and Biological Target Identification
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. nih.gov For trifluoromethoxylation reactions, detailed mechanistic studies, often combining experimental techniques (such as radical trapping) and computational modeling, can elucidate the nature of reactive intermediates and transition states. rsc.orgnih.gov For example, studies have shown that some trifluoromethoxylation processes can proceed through radical pathways, while subsequent rearrangement steps may involve heterolytic bond cleavage and the formation of ion pairs. nih.govdiscoveroakwoodchemical.com Such insights are invaluable for optimizing reaction conditions and predicting outcomes for new substrates.
In parallel, identifying the specific biological targets of new trifluoromethoxylated compounds is essential for drug discovery. Once a compound demonstrates bioactivity, mechanistic studies are employed to determine how it interacts with cellular components to elicit a therapeutic effect. This involves a range of biochemical and cellular assays to identify protein binding partners, enzyme inhibition kinetics, and effects on signaling pathways. This knowledge is critical for optimizing lead compounds to improve potency and selectivity while minimizing off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Table 1: Application of AI/ML in the Drug Discovery Pipeline
Discovery Phase AI/ML Application Potential Impact Target Identification Analyzing genomic and proteomic data to identify and validate novel biological targets for therapeutic intervention. Reduces risk by focusing on biologically relevant targets. Hit Identification & Virtual Screening Screening massive virtual libraries of compounds to predict binding affinity for a target protein. Accelerates the identification of initial "hit" compounds. Lead Optimization Predicting physicochemical properties (solubility, permeability, metabolic stability) and potential toxicity (ADMET). Guides chemical modifications to improve drug-like properties. Compound Design Using generative models to design novel molecules with optimized properties for a specific target. guidechem.com Expands exploration of novel chemical space. Drug Repurposing Identifying new therapeutic uses for existing drugs by analyzing biological data and literature. Provides a faster, lower-cost path to new treatments.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The strategic modification, or derivatization, of a lead compound is a cornerstone of medicinal chemistry. For a scaffold like this compound, the reactive chlorine atom at the 2-position provides a versatile anchor point for introducing a wide variety of substituents. Novel derivatization strategies will focus on creating compounds with enhanced bioactivity, improved selectivity, and better pharmacokinetic profiles.
This involves exploring a broader range of chemical transformations beyond standard cross-coupling and nucleophilic substitution reactions. For example, developing new catalytic methods for C-H activation at other positions on the pyrimidine ring could open up new avenues for functionalization. Furthermore, synthesizing derivatives that incorporate other important pharmacophores or fluorinated motifs could lead to synergistic effects on biological activity. The goal is to build a diverse chemical library based on the trifluoromethoxylated pyrimidine core, which can then be tested to uncover new structure-activity relationships and identify promising candidates for further development as therapeutics or agrochemicals.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Chloro-5-(trifluoromethoxy)pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Pd-catalyzed direct arylations using bromobenzene derivatives (e.g., 1-bromo-2-chloro-5-(trifluoromethoxy)benzene) with heteroarenes. Optimizing catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and solvent polarity (e.g., toluene/DMF mixtures) improves yields to >85% . Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are alternative pathways, requiring careful control of base (K₂CO₃) and temperature (80–100°C) to avoid dehalogenation .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) reveals O–H⋯N hydrogen bonding and C–H⋯O contacts. Data collection at low temperature (e.g., 150 K) minimizes thermal motion artifacts. Supramolecular architectures are analyzed using WinGX/ORTEP for visualization .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it a key intermediate in kinase inhibitors (e.g., Jak2 inhibitors) and PET radiotracers. Radiolabeling with ¹⁸F requires evaluating leaving-group reactivity (e.g., nitro → ¹⁸F substitution) under mild conditions .
Advanced Research Questions
Q. How do electronic properties (HOMO/LUMO, NBO) of this compound influence its reactivity in nucleophilic substitutions?
- Methodology : DFT/B3LYP/6-311++G(d,p) calculations predict charge distribution and frontier molecular orbitals. The chlorine atom at C2 acts as a strong electron-withdrawing group, lowering LUMO energy (-1.8 eV) and facilitating SNAr reactions. NBO analysis confirms hyperconjugation between Cl and the pyrimidine ring .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states). Validate results via:
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Co-crystallization with target enzymes (e.g., F-ATP synthase) to confirm binding modes .
Q. How does the trifluoromethoxy group impact pharmacokinetic properties compared to methyl or methoxy analogs?
- Methodology : Comparative studies using:
- LogP measurements : Trifluoromethoxy substitution increases logP by ~0.5 units vs. methoxy.
- Microsomal stability assays : Enhanced resistance to oxidative metabolism (t₁/₂ > 60 min in human liver microsomes) .
Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
